molecular formula C16H33Br B154569 1-Bromohexadecane CAS No. 112-82-3

1-Bromohexadecane

Cat. No. B154569
CAS RN: 112-82-3
M. Wt: 305.34 g/mol
InChI Key: HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Description

1-Bromohexadecane is a brominated alkane that is part of a broader class of bromoalkanes. These compounds are characterized by the presence of a bromine atom attached to an alkyl chain. In the context of 1-bromohexadecane, the alkyl chain consists of sixteen carbon atoms, making it a relatively long-chain molecule. Bromoalkanes are of interest in various chemical syntheses and applications due to their reactivity and potential as intermediates in the production of other compounds .

Synthesis Analysis

The synthesis of bromoalkanes can be achieved through various methods. For instance, 1-bromohexadecane can be synthesized by the bromination of alkenes or alkanes. In the case of 1-bromoalumole, a related compound, the synthesis involved the reaction of a dilithio derivative with AlBr3, demonstrating the potential for halogenation reactions in the synthesis of brominated compounds . Additionally, the synthesis of 1-bromo-1-lithioethene, a related reagent, has been reported to undergo clean addition reactions with aldehydes and ketones, which could be a step in the synthesis of longer-chain bromoalkanes like 1-bromohexadecane .

Molecular Structure Analysis

The molecular structure of bromoalkanes can vary significantly depending on the length of the carbon chain and the position of the bromine atom. For example, the crystal and molecular structure of 1,16-dibromohexadecane, a related dibromo compound, has been determined to have an all-trans zigzag hydrocarbon chain with a layer structure in the crystal . This suggests that 1-bromohexadecane may also exhibit a similar zigzag structure due to the presence of a long hydrocarbon chain.

Chemical Reactions Analysis

Bromoalkanes like 1-bromohexadecane can participate in various chemical reactions. They are known to be involved in Diels-Alder and cross-coupling reactions, as seen with the diene products of a gold-catalyzed synthesis involving halogenated alkynes . The reactivity of bromoalkanes also extends to their potential as intermediates in the synthesis of antitumor agents, as demonstrated by the biological activity observed in bromoalkoxyxanthones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkanes are influenced by their molecular structure. For instance, the viscosity of liquid bromoalkanes, including 1-bromohexadecane, has been studied extensively, and it has been shown that their viscosity satisfies the Bingham-Coombs model based on the free volume approach . Additionally, the self-assembly of short 1-bromoalkanes on graphite has been investigated, revealing that the bromine atom acts effectively as an extension of the carbon backbone, which could have implications for the surface properties of 1-bromohexadecane .

Scientific Research Applications

Understanding Contact Allergen Potency

1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) for understanding contact allergen potency. It helps in evaluating the influence of carbon chain length on skin sensitization activity. The LLNA is an internationally accepted assay for identifying contact allergens and has been pivotal in assessing chemical structural-allergenic activity relationships. 1-Bromohexadecane's different physical-chemical factors, including volatility and the effect of vehicle on sensitizations, have been explored to understand its apparent potency in LLNA (Siegel et al., 2009).

Investigating Glutathione Depletion

The effect of 1-bromohexadecane on intracellular glutathione (GSH) was studied in isolated rat hepatocytes. It was found that treatment with 1-bromohexadecane depleted cellular GSH levels without causing cytotoxicity, which is significant for understanding the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Application in Mixed Langmuir Films

1-Bromohexadecane has been studied in mixed Langmuir films with 1-heptadecanoic acid. These studies, which involved measuring surface pressure-area isotherms, are crucial for understanding the behavior of these compounds at interfaces, which is important in fields like material science and nanotechnology (Silva, Armitage & Linford, 1993).

Viscosity Measurements in Bromoalkanes

Research on the viscosity of liquid bromoalkanes, including 1-bromohexadecane, has provided new experimental data. Understanding the viscosity and its variation with temperature is crucial for applications in fluid dynamics and material sciences (Ryshkova, Belenkov & Postnikov, 2020).

Rheological Study of Emulsions

The rheological properties of 1-bromohexadecane-in-water emulsions stabilized by responsive polymers were investigated. This research is vital for developing applications in pharmaceuticals and cosmetics, where the behavior of emulsions under different conditions is critical (Koh, Prestidge, Ametov & Saunders, 2002).

Bromoalkoxyxanthones in Antitumor Agents

The synthesis and study of bromoalkoxyxanthones, including derivatives of 1-bromohexadecane, have revealed their potential as antitumor agents. This research is significant for the development of new anticancer drugs (Sousa et al., 2009).

Safety And Hazards

1-Bromohexadecane may cause eye and skin irritation . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . It is recommended to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

properties

IUPAC Name

1-bromohexadecane
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InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
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InChI Key

HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCBr
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Molecular Formula

C16H33Br
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DSSTOX Substance ID

DTXSID2049397
Record name 1-Bromohexadecane
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Molecular Weight

305.34 g/mol
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Physical Description

Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS]
Record name Hexadecane, 1-bromo-
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Record name 1-Bromohexadecane
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Product Name

1-Bromohexadecane

CAS RN

112-82-3
Record name 1-Bromohexadecane
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Record name 1-BROMOHEXADECANE
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Record name Hexadecane, 1-bromo-
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Synthesis routes and methods

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
AMPSG Da Silva, DA Armitage, RG Linford - Journal of colloid and …, 1993 - Elsevier
… The compression of the pure 1-bromohexadecane spread at the air/water interface did not … In other words, an insoluble monolayer of pure 1-bromohexadecane could not be formed. In …
Number of citations: 7 www.sciencedirect.com
H Wang, F Chen, D Li, L Zhang, M Luo, J He… - Energy & …, 2022 - ACS Publications
… We modified welan gum by using 1-bromohexadecane through NaOH catalysis. HWG … With the evidence, we demonstrated that 1-bromohexadecane could be used to modify the …
Number of citations: 2 pubs.acs.org
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
… at the 16-carbon chain (C16) of 1-bromohexadecane (delivered in an acetone-olive oil [AOO… but with the greatest activity still observed for 1-bromohexadecane (C16). The shorter 1-…
Number of citations: 13 academic.oup.com
AM Gonçalves da Silva, JC Guerreiro, NG Rodrigues… - Langmuir, 1996 - ACS Publications
… Heptadecanoic acid (HpA, better than 99%) and 1-bromohexadecane (BrHx, better than 99%) were supplied by Sigma; 1-chlorohexadecane (ClHx, better than 97%) was supplied by …
Number of citations: 37 pubs.acs.org
V Grossi, R de Mesmay, A Galtayries, D Raphel… - Organic …, 2008 - Elsevier
… Quantitative estimation of alkyl halides was based on the response factor of the halide emission line of standard solutions of commercial 1-chlorooctadecane, 1-bromohexadecane and 1…
Number of citations: 4 www.sciencedirect.com
J Wu, J Li, M Dong, K Miao, X Miao, Y Wu… - The Journal of …, 2018 - ACS Publications
… Then we prepared the 5-BHDB/1-bromohexadecane mix powder with the 2:1 molar ratio. The XPS Br 3d spectra (Figures S1 and S2) confirm that the mixture powder comprises two …
Number of citations: 14 pubs.acs.org
M Bee, J Combet, D Djurado - Molecular Physics, 1997 - Taylor & Francis
… The incoherent quasielastic neutron scattering (IQNS) technique was used to study the motion of the tano molecules for the tano/1-bromohexadecane and the tano/1-bromodecane …
Number of citations: 2 www.tandfonline.com
W Yang, W Lv, L Bo, X He, G Ni… - International Journal of …, 2006 - World Scientific
In this paper, we present the results of using alkane derivatives to assist in the adsorption of planar molecules by employing 1-bromohexadecane( C 16 Br ) and phthalocyanine (Pc) as …
Number of citations: 3 www.worldscientific.com
O Esenturk, RA Walker - The Journal of Physical Chemistry B, 2004 - ACS Publications
… Vibrational spectra in the CH stretching region have been acquired from the n-hexadecane, 1-chlorohexadecane, and 1-bromohexadecane liquid/vapor interfaces using broadband …
Number of citations: 59 pubs.acs.org
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
… incorporation was observed in each case into the c,,: ,, c16: ,, c16 : , and c18: , fractions with the overall proportion of halofatty acids exceeding 90 Yo when 1-bromohexadecane was …
Number of citations: 13 www.microbiologyresearch.org

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